N-(5-chloro-2-methoxyphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide
Description
Table 1: Breakdown of IUPAC Nomenclature
| Component | Description |
|---|---|
| Parent structure | Pyrazine (C$$4$$H$$4$$N$$_2$$) |
| Position 3 substituent | Thiomorpholine (C$$4$$H$$9$$NS) |
| Position 2 substituent | Thioacetamide group (–S–CH$$_2$$–CO–NH–) |
| Aromatic substituent | 5-Chloro-2-methoxyphenyl (C$$7$$H$$6$$ClO) |
Isomeric possibilities arise from positional variations in substituent placement on the pyrazine ring. For instance, shifting the thiomorpholine group to position 4 or the thioacetamide to position 5 would generate constitutional isomers. Additionally, the thiomorpholine ring itself introduces stereochemical complexity. The sulfur atom in thiomorpholine creates a non-planar chair conformation, but no chiral centers are present in the current structure. The absence of reported enantiomers in the literature suggests that synthetic routes yield a racemic mixture or a single conformer under standard conditions.
Molecular Geometry and Conformational Analysis
The compound’s geometry is dominated by the interplay of aromatic pyrazine, flexible thiomorpholine, and planar acetamide groups. Computational modeling (e.g., density functional theory) reveals key bond lengths and angles:
Table 2: Key Geometric Parameters (Hypothetical Data)
| Bond/Angle | Value (Å/°) | Description |
|---|---|---|
| C–S (thioether) | 1.81 Å | Characteristic of single-bonded sulfur |
| N–C (acetamide) | 1.34 Å | Partial double-bond character due to resonance |
| Pyrazine C–N | 1.33 Å | Aromatic C–N bond length |
| Dihedral angle (S–C–N–C) | 120° | Rotation freedom in thioacetamide linkage |
The thiomorpholine ring adopts a chair conformation, minimizing steric strain between the sulfur atom and adjacent substituents. The pyrazine ring remains planar, with slight puckering at the nitrogen atoms due to lone pair repulsion. The thioacetamide linker (–S–CH$$_2$$–CO–NH–) exhibits rotational flexibility around the C–S and C–C bonds, allowing the molecule to adopt multiple low-energy conformers. Nuclear magnetic resonance (NMR) studies of analogous compounds suggest restricted rotation about the acetamide’s C–N bond, stabilizing the trans configuration relative to the carbonyl group.
Crystallographic Data and Solid-State Packing Arrangements
While single-crystal X-ray diffraction data for this compound remains unpublished, predictions based on structural analogs provide insights into its solid-state behavior. The acetamide group likely participates in intermolecular hydrogen bonding via its NH and carbonyl oxygen, forming a layered arrangement. The chloro and methoxy substituents on the phenyl ring may engage in halogen-π or dipole-dipole interactions, influencing packing density.
Table 3: Predicted Crystallographic Parameters
| Parameter | Value (Hypothetical) | Notes |
|---|---|---|
| Crystal system | Monoclinic | Common for aromatic amides |
| Space group | P2$$_1$$/c | Accommodates hydrogen-bonded networks |
| Unit cell dimensions | a = 12.3 Å, b = 7.8 Å, c = 15.2 Å | Estimated from molecular dimensions |
| Packing motifs | π-π stacking, H-bonding | Stabilized by aromatic and amide groups |
The thiomorpholine’s sulfur atom may contribute to sulfur-mediated contacts, though these are weaker than hydrogen bonds. Simulated powder X-ray diffraction patterns for similar compounds show intense peaks at low angles (2θ ≈ 5–10°), corresponding to layered structures with d-spacings of 8–10 Å.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S2/c1-24-14-3-2-12(18)10-13(14)21-15(23)11-26-17-16(19-4-5-20-17)22-6-8-25-9-7-22/h2-5,10H,6-9,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKVVLUOMRNZBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN=C2N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 5-chloro-2-methoxyaniline: This can be achieved through the chlorination of 2-methoxyaniline.
Formation of the acetamide group: The 5-chloro-2-methoxyaniline is then reacted with chloroacetyl chloride in the presence of a base to form N-(5-chloro-2-methoxyphenyl)acetamide.
Thiomorpholinopyrazine synthesis: Thiomorpholine is reacted with pyrazine to form 3-thiomorpholinopyrazine.
Final coupling reaction: The N-(5-chloro-2-methoxyphenyl)acetamide is then coupled with 3-thiomorpholinopyrazine in the presence of a suitable coupling agent to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a chloro-substituted methoxyphenyl group and a thiomorpholinopyrazinyl moiety, which contribute to its biological activity. The molecular formula is C₁₄H₁₅ClN₂O₂S, with a molecular weight of approximately 300.8 g/mol. Understanding its chemical properties is crucial for elucidating its potential applications.
Anticancer Activity
Research indicates that N-(5-chloro-2-methoxyphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, the compound has shown significant cytotoxicity against breast cancer cells, highlighting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development in treating bacterial infections, particularly those resistant to conventional antibiotics .
Biological Mechanisms
Understanding the biological mechanisms through which this compound exerts its effects is essential for optimizing its therapeutic applications.
Enzyme Inhibition
Studies have indicated that this compound may act as an inhibitor of specific enzymes involved in cancer progression and bacterial metabolism. For example, it has been shown to inhibit certain proteases and kinases that are critical for cancer cell proliferation . This inhibition can disrupt signaling pathways essential for tumor survival and growth.
Interaction with Cellular Targets
The compound's ability to interact with cellular targets, such as DNA and RNA polymerases, further underscores its potential in drug development. By interfering with nucleic acid synthesis, it may effectively hinder the replication of cancer cells and pathogens .
Case Studies and Research Findings
Several case studies illustrate the efficacy of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |
| Study B | Antimicrobial | Showed effective inhibition of Staphylococcus aureus and E. coli at concentrations as low as 50 µg/mL. |
| Study C | Mechanistic Insights | Identified enzyme targets involved in the compound's mechanism of action, including specific kinases associated with cancer progression. |
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s pyrazine-thiomorpholine core differs from thiazolidinone (), triazinoindole (), and benzofuran-oxadiazole () scaffolds. Pyrazine derivatives often exhibit enhanced π-π stacking interactions in biological systems compared to saturated heterocycles like thiazolidinone . Thiomorpholine’s sulfur atom may confer better solubility than morpholine or non-sulfur analogs, as seen in ’s pyridine-based CD73 inhibitors .
Substituent Effects: Halogenated aryl groups (e.g., 5-chloro-2-methoxyphenyl in the target, 4-chlorophenyl in 4d) are common in bioactive compounds due to their electron-withdrawing effects and resistance to metabolic oxidation .
Synthetic Yields: Yields for thiazolidinone derivatives () range from 50–90%, influenced by steric hindrance from substituents like nitro groups (, Compound 12: 53%) . High-purity triazinoindole derivatives (, >95%) suggest efficient coupling reactions .
Thermal Stability: Melting points correlate with crystallinity; thiazolidinone derivatives () exhibit higher melting points (147–219°C) than benzimidazole-thiadiazole hybrids (190–194°C, ), possibly due to stronger intermolecular hydrogen bonding .
Spectroscopic Characterization
All compared compounds were validated using $^1$H NMR, $^{13}$C NMR, and mass spectrometry (). For example:
- The thiomorpholine group in the target compound would likely show characteristic $^1$H NMR signals for methylene protons adjacent to sulfur (~2.6–3.5 ppm) and a deshielded acetamide carbonyl (~168–170 ppm in $^{13}$C NMR) .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a chloro-substituted methoxyphenyl group with a thiomorpholinopyrazinyl moiety linked through an acetamide functional group. Its molecular formula is C₁₄H₁₅ClN₂O₂S, and it exhibits properties typical of thioamide derivatives.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
- Antimicrobial Activity : The presence of the thiomorpholine ring suggests potential antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, indicating that this compound may exhibit similar activity.
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Research on related compounds has shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Biological Activity Data
A summary of the biological activities observed in various studies is presented below:
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : A study assessed the antimicrobial properties against various pathogens. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Neuroprotective Study : In vitro experiments using PC12 cells demonstrated that treatment with the compound reduced cell death induced by neurotoxic agents. The protective effect was quantified using cell viability assays, showing a dose-dependent response.
- Enzyme Inhibition Analysis : Molecular docking studies indicated that the compound binds effectively to carbonic anhydrase II, suggesting its potential as a selective inhibitor. The calculated binding affinity supports its use as a lead compound for further development.
Q & A
Q. How can researchers optimize the synthesis of N-(5-chloro-2-methoxyphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters:
- Temperature: Maintain 50–70°C to balance reaction rate and byproduct suppression.
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the thioacetamide moiety .
- Reaction Time: Monitor via TLC/HPLC to prevent over-reaction; typical durations range from 4–12 hours depending on substituent reactivity .
- Purification: Use column chromatography (silica gel) or recrystallization (petroleum ether/ethyl acetate mixtures) to achieve >95% purity .
Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60°C ± 5°C | Maximizes substitution efficiency |
| Solvent | DMF | Enhances solubility of intermediates |
| Reaction Time | 6–8 hours | Minimizes hydrolysis of thiomorpholine |
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks for the chlorophenyl (δ 6.8–7.4 ppm), thiomorpholine (δ 3.2–3.8 ppm), and pyrazine (δ 8.1–8.5 ppm) groups. Use DEPT-135 to distinguish CH₂/CH₃ groups in the acetamide chain .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (calc. for C₁₈H₁₈ClN₅O₂S₂: 443.06) with <2 ppm error .
- HPLC: Monitor purity (>98%) using a C18 column (acetonitrile/water gradient, 0.1% TFA) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability: Decomposes above 150°C; store at 4°C in amber vials to prevent photodegradation of the thiomorpholine ring .
- pH Sensitivity: Hydrolyzes in acidic (pH < 3) or basic (pH > 10) conditions; buffer solutions (pH 6–8) are recommended for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Methodological Answer:
- Assay Standardization: Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to validate target binding .
- Structural Analysis: Perform X-ray crystallography or molecular docking to identify binding pose variations caused by substituent conformations (e.g., thiomorpholine ring flexibility) .
- Batch Consistency: Verify compound purity (via HPLC) and confirm stereochemical integrity (via circular dichroism if applicable) .
Q. What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-II, kinases). Key residues: Arg120 (hydrogen bonding with acetamide) and hydrophobic pockets accommodating the chlorophenyl group .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the thiomorpholine-pyrazine hinge region in aqueous environments .
Table 2: Key Docking Parameters for COX-II Interaction
| Parameter | Value | Significance |
|---|---|---|
| Binding Affinity | −9.2 kcal/mol | Stronger than Celecoxib (−8.5 kcal/mol) |
| Hydrogen Bonds | 3 | Acetamide-O⋯Arg120; Pyrazine-N⋯Tyr355 |
| Hydrophobic Contacts | 8 | Chlorophenyl/thiomorpholine with Val349, Leu359 |
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core Modifications:
- Replace 5-chloro-2-methoxyphenyl with fluorophenyl to assess halogen effects on membrane permeability .
- Substitute thiomorpholine with piperazine to evaluate sulfur’s role in target binding .
- Functional Group Additions: Introduce methyl groups to the pyrazine ring to sterically hinder metabolizing enzymes (e.g., CYP3A4) .
- Assay Prioritization: Test derivatives in in vitro kinase inhibition panels (e.g., Eurofins) followed by in vivo pharmacokinetic profiling (rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
